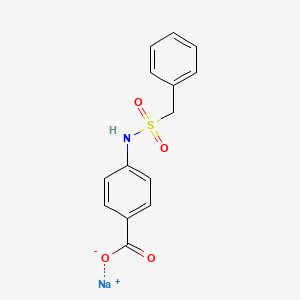
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is a chemical compound that combines the properties of benzoic acid and p-toluenesulfonamide. It is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt typically involves the reaction of benzoic acid with p-toluenesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants and using solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, p-alpha-toluenesulfonamido-, sodium salt involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on its chemical structure and the biological context. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
p-Toluenesulfonamide: A sulfonamide derivative used in organic synthesis and as a pharmaceutical intermediate.
Sodium benzoate: A sodium salt of benzoic acid commonly used as a preservative.
Uniqueness
Benzoic acid, p-alpha-toluenesulfonamido-, sodium salt is unique due to its combined properties of benzoic acid and p-toluenesulfonamide. This combination allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components .
Propiedades
Número CAS |
64050-44-8 |
|---|---|
Fórmula molecular |
C14H12NNaO4S |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
sodium;4-(benzylsulfonylamino)benzoate |
InChI |
InChI=1S/C14H13NO4S.Na/c16-14(17)12-6-8-13(9-7-12)15-20(18,19)10-11-4-2-1-3-5-11;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1 |
Clave InChI |
FWXKHHNBKIVAQU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


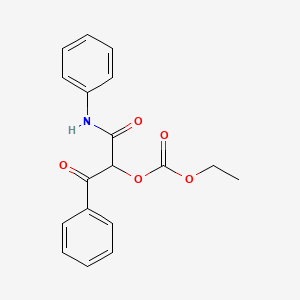
![1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B14486996.png)

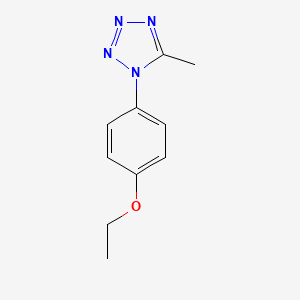
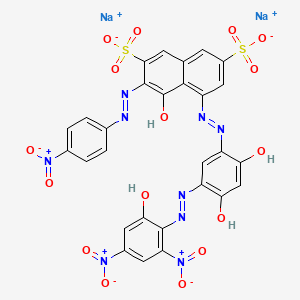

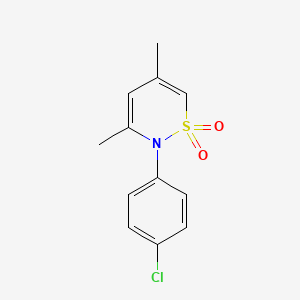
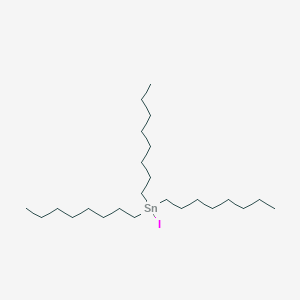

![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
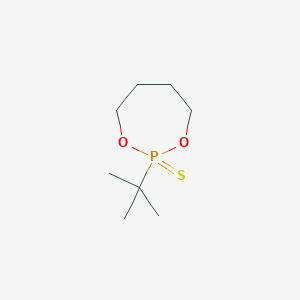
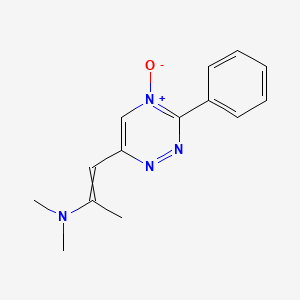

![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)
